(5-Phenoxy-pyridine-2-yl)-thiourea
Description
(5-Phenoxy-pyridine-2-yl)-thiourea is a heterocyclic compound featuring a pyridine core substituted with a phenoxy group at position 5 and a thiourea moiety at position 2. Thioureas are sulfur-containing analogues of urea, where the oxygen atom is replaced by sulfur. This structural modification significantly alters physicochemical properties, including solubility, hydrogen-bonding capacity, and electronic characteristics.
Properties
Molecular Formula |
C12H11N3OS |
|---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(5-phenoxypyridin-2-yl)thiourea |
InChI |
InChI=1S/C12H11N3OS/c13-12(17)15-11-7-6-10(8-14-11)16-9-4-2-1-3-5-9/h1-8H,(H3,13,14,15,17) |
InChI Key |
RRBSNMGIUDAUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea Analogues
Replacing the thiourea sulfur with oxygen yields the urea analogue, (5-Phenoxy-pyridine-2-yl)-urea. Evidence from phenyl-substituted urea and thiourea derivatives demonstrates that this substitution profoundly affects biological activity. For example:
- A phenyl-substituted urea analogue (13b) exhibited 76.3% activity , while its thiourea counterpart (14e) showed 49.7% activity under identical conditions .
- The reduced activity in thioureas may stem from decreased hydrogen-bonding capacity or altered electronic interactions due to sulfur’s lower electronegativity compared to oxygen.
Phenylthiourea (PTU) Derivatives
The PTU series, identified for its antimycobacterial activity , shares structural similarities with the target compound. Key comparisons include:
- Bioactivity: PTUs target intracellular pathogens, suggesting that (5-Phenoxy-pyridine-2-yl)-thiourea may also exhibit antimicrobial properties.
- Pharmacokinetics: Thioureas generally display favorable solubility and membrane permeability, critical for drug absorption . The phenoxy-pyridine group could further modulate these properties by balancing lipophilicity and aqueous solubility.
Other Pyridine-Based Thioureas
Pyridine-thiourea hybrids are explored for diverse applications. For instance, microwave-assisted synthesis of thiazolo[4,5-d]pyrimidines employs thiourea derivatives as intermediates, highlighting their reactivity in heterocyclic chemistry .
Data Tables
Table 1: Substituent Effects on Urea and Thiourea Analogues
| Substituent | Compound Type | Activity (%) | Reference |
|---|---|---|---|
| Phenyl | Urea | 76.3 | |
| Phenyl | Thiourea | 49.7 | |
| p-Tolyl | Urea | 20.1 | |
| p-Methoxyphenyl | Thiourea | 13.3 |
Discussion of Research Findings
- However, sulfur’s larger atomic radius may enhance hydrophobic interactions, offsetting this disadvantage in specific contexts.
- Substituent Effects : Electron-donating groups (e.g., methoxy) on aromatic rings diminish activity in both urea and thiourea derivatives, suggesting steric or electronic hindrance at binding sites .
- Structural Flexibility: The pyridine ring in (5-Phenoxy-pyridine-2-yl)-thiourea may confer rigidity, improving target selectivity compared to simpler thioureas like PTUs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
